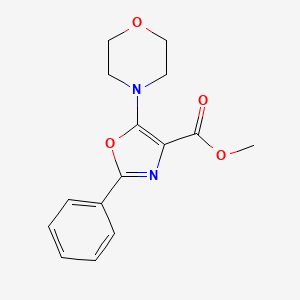

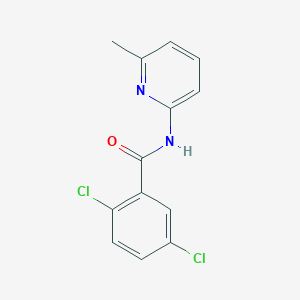

![molecular formula C19H16N4O4 B5503598 (2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of complex organic compounds like "(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid" often involves multi-step reactions, including condensation, cyclization, and refinement processes. For instance, the synthesis and molecular structure of acetic acid derivatives have been explored, revealing insights into their crystalline structure and synthesis pathways (Wei et al., 2006). Moreover, novel synthetic approaches for pyrazole derivatives highlight the efficiency of one-pot, multi-component reactions (Thirupaiah Bade & R. R. Vedula, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction analysis and spectral evaluation play vital roles in determining the molecular geometry, bond lengths, and angles, providing a comprehensive view of the compound's structure. For example, detailed structural analysis has been conducted on related pyrazole compounds, offering insights into their stable conformations and molecular interactions (V. Baumer et al., 2004).

Chemical Reactions and Properties

Understanding the chemical reactivity and properties of "(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid" involves studying its behavior in various chemical reactions, including how it forms bonds, undergoes transformations, and interacts with other molecules. Research into the synthesis and reactivity of phenoxy acetic acid derivatives illustrates the diverse chemical behaviors and potential applications of these compounds (M. Shahar Yar et al., 2009).

Scientific Research Applications

Corrosion Inhibition

Pyrazoline derivatives, including phenoxy acetic acid types, have been studied for their effectiveness as corrosion inhibitors in acidic media. They exhibit high inhibition efficiency for mild steel and their adsorption follows the Langmuir adsorption isotherm. These derivatives act as mixed-type inhibitors and have been confirmed through various experimental and computational studies (Lgaz et al., 2018), (Lgaz et al., 2020).

Synthesis Applications

These compounds have been used in the synthesis of various chemical structures. For instance, they've been employed in the diastereoselective synthesis of tetrahydropyran and in the construction of complex molecular structures like civet cat compounds and diospongin A (Karlubíková et al., 2011).

Antiviral Activity

In the realm of medical research, substituted phenoxy acetic acid derived pyrazolines have been synthesized and evaluated for in vitro antiviral activity. However, none of these compounds showed specific antiviral activity in the studies conducted (Yar et al., 2009).

Fluorescent Sensors

Pyrazoline derivatives have also been explored as fluorescent sensors for metal ions. A specific derivative was synthesized for the determination of Zn2+ ion with high selectivity and low detection limit (Gong et al., 2011).

Crystal Structure Studies

These compounds have also been important in the study of crystal structures. Their crystallographic studies have contributed to our understanding of molecular structures in chemistry (Xie et al., 2008).

Electrochemical Studies

Novel Mannich bases bearing pyrazolone moiety, synthesized from these derivatives, have been characterized and their electrochemical behavior has been studied through techniques like polarography and cyclic voltammetry (Naik et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-[2-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-18(25)12-27-17-9-5-4-8-14(17)11-20-23-19(26)16-10-15(21-22-16)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,22)(H,23,26)(H,24,25)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKJKPYMXWACRC-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-((E)-{[(3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)phenoxy]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)